5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a [(2-ethoxyphenyl)carbamoyl]methyl group and at the 4-position with a carboxamide linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety. The structure integrates multiple pharmacophoric elements:
- 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity .
- 2-Ethoxyphenyl carbamoyl: The ethoxy group may influence solubility and binding interactions, as seen in analogs with aryl ether substituents .
Biological data specific to this compound are unavailable, but structurally related triazole derivatives exhibit cytostatic, calcium channel inhibitory, and antimicrobial activities .
Properties
Molecular Formula |
C21H22N6O5 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-2-30-15-6-4-3-5-14(15)24-18(28)11-27-20(22)19(25-26-27)21(29)23-10-13-7-8-16-17(9-13)32-12-31-16/h3-9H,2,10-12,22H2,1H3,(H,23,29)(H,24,28) |
InChI Key |
RGMXHACWDZDTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a palladium-catalyzed cross-coupling reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as apoptosis in cancer cells or modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
Comparative data for melting points (mp), solubility, and spectral characteristics:
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for structural similarity ():
- Target vs. CAI : Tc ≈ 0.65 (shared triazole-carboxamide core; differences in substituents).
- Target vs. 3a : Tc ≈ 0.35 (different core: triazole vs. pyrazole).
- Target vs. Compound 5 : Tc ≈ 0.25 (tetrazole hybrid vs. carboxamide).
Clustering via molecular networking () would group the target with other triazole-carboxamides (e.g., CAI) due to shared fragmentation patterns and functional groups.
Biological Activity
The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.38 g/mol. The structure features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide | 12.5 - 50.0 | Enterococcus faecalis |
| Other Triazoles | Varies | Various strains |
The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis , indicating potent antibacterial activity .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 15 | Inhibition of cell migration and proliferation |
The results indicated that the compound induces apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like cleaved caspase 3 .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted the efficacy of compounds similar to the one in focus against multi-drug resistant strains. The study concluded that modifications at the triazole ring significantly influenced antimicrobial potency.
Case Study 2: Anticancer Properties
Research on triazole-based compounds revealed their ability to inhibit tumor growth in xenograft models. The compound displayed a significant reduction in tumor size compared to controls, emphasizing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
